molecular formula C21H24O8 B15146893 [5-Acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate

[5-Acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate

Cat. No.: B15146893
M. Wt: 404.4 g/mol
InChI Key: ICSRGCDFFKMLJW-UHFFFAOYSA-N
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Description

[5-Acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate is a complex organic compound that features multiple functional groups, including ester, aldehyde, hydroxyl, and methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate likely involves multiple steps, including the formation of the cyclodeca[b]furan core, introduction of functional groups, and esterification. Typical reaction conditions may include:

    Cyclization reactions: Formation of the cyclodeca[b]furan core through intramolecular cyclization.

    Functional group transformations: Introduction of formyl, hydroxymethyl, and methylene groups using reagents like formaldehyde, acetyl chloride, and methylene iodide.

    Esterification: Formation of the ester group using acetic anhydride and a suitable catalyst.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification techniques: Methods such as chromatography and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO₄.

    Reduction: Reduction of aldehyde groups to alcohols using reducing agents like NaBH₄ or LiAlH₄.

    Substitution: Nucleophilic substitution reactions at the ester or aldehyde positions.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO₄, CrO₃.

    Reducing agents: NaBH₄, LiAlH₄.

    Catalysts: Acid or base catalysts for esterification and cyclization reactions.

Major Products

    Oxidation products: Carboxylic acids or ketones.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical studies: Investigation of its interactions with biological molecules.

Medicine

    Drug development: Potential use in the development of new pharmaceuticals due to its unique structure.

Industry

    Materials science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [5-Acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • [5-Hydroxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate
  • [5-Acetyloxy-6-methyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate

Uniqueness

The presence of multiple functional groups in [5-Acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate makes it unique compared to similar compounds. These functional groups provide diverse reactivity and potential for various applications.

Properties

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

IUPAC Name

[5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C21H24O8/c1-11(2)20(25)29-19-17-12(3)21(26)28-16(17)8-14(9-22)6-5-7-15(10-23)18(19)27-13(4)24/h7-8,10,16-19,22H,1,3,5-6,9H2,2,4H3

InChI Key

ICSRGCDFFKMLJW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1C2C(C=C(CCC=C(C1OC(=O)C)C=O)CO)OC(=O)C2=C

Origin of Product

United States

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